![molecular formula C14H9FN6O3 B7572401 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique chemical properties and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is not well understood. However, it is believed that the compound works by inhibiting the growth of microorganisms by interfering with their metabolic processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may have toxic effects on certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide in lab experiments include its unique chemical properties and potential antimicrobial properties. However, the limitations include the lack of understanding of its mechanism of action and potential toxic effects.
Zukünftige Richtungen
1. Further studies are needed to understand the mechanism of action of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide.
2. The compound should be tested against a wider range of microorganisms to determine its full antimicrobial potential.
3. Studies should be conducted to determine the potential toxic effects of the compound on different cell types.
4. The compound should be tested for its potential use in other scientific research fields, such as cancer research.
Synthesemethoden
The synthesis of 3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves a multi-step process. The first step involves the reaction of 3-aminopyridine with ethyl 2-chloroacetate to form 3-ethoxycarbonylpyridine. This is followed by the reaction of 3-ethoxycarbonylpyridine with hydrazine hydrate to form 3-hydrazinopyridine. The final step involves the reaction of 3-hydrazinopyridine with 3-fluoro-4-nitrobenzoyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide has been extensively studied for its potential use in scientific research. The compound has been found to have antimicrobial properties and has been tested against various bacterial strains. Additionally, the compound has been tested for its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN6O3/c15-11-5-9(1-3-12(11)21(23)24)14(22)19-10-2-4-13(17-6-10)20-8-16-7-18-20/h1-8H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGDEHUASYBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)N3C=NC=N3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.